Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol involves several steps. One common method includes the nucleophilic substitution reaction on 4,7-dichloroquinoline. The reaction typically involves the following steps:
Nucleophilic Substitution: The 4,7-dichloroquinoline undergoes nucleophilic substitution with an appropriate amine to form the intermediate compound.
Hydroxyethylation: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of related compounds.
Biology: Employed in studies investigating its effects on cellular processes and its potential as an antiviral agent.
Medicine: Extensively researched for its therapeutic effects in treating malaria, autoimmune diseases, and its potential use in treating viral infections.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol involves several pathways:
Antimalarial Activity: It interferes with the parasite’s ability to digest hemoglobin, leading to the accumulation of toxic heme within the parasite.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the immune response.
Antiviral Properties: It is believed to interfere with viral replication by altering the pH within host cell organelles and inhibiting viral entry and fusion.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Similar in structure but lacks the hydroxyethyl group. It is also used as an antimalarial and has similar mechanisms of action.
Quinine: Another antimalarial compound with a different structure and mechanism of action.
Mefloquine: A structurally different antimalarial with a distinct mechanism of action
Uniqueness
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol is unique due to its hydroxyethyl group, which enhances its solubility and bioavailability compared to chloroquine. This modification also contributes to its broader therapeutic applications and reduced toxicity .
Biological Activity
Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-, commonly referred to as a derivative of hydroxychloroquine, has garnered attention for its biological activity, particularly in the context of antimalarial and antiviral properties. This compound belongs to the class of 4-aminoquinoline derivatives, which are known for their significant pharmacological effects. The following sections will explore the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- is represented as follows:
- Molecular Formula : C₁₈H₂₆ClN₃O₂
- Molecular Weight : 307.00 g/mol
- CAS Number : 4298-15-1
This compound features a chlorinated quinoline moiety, which is critical for its biological activity. The presence of the ethanol group enhances its solubility and bioavailability.
Antimalarial Activity
Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- exhibits potent antimalarial properties. Research indicates that compounds with a similar structure have shown efficacy against Plasmodium falciparum, the causative agent of malaria.
The mechanism by which this compound exerts its antimalarial effects involves:
- Inhibition of Hemozoin Formation : The compound interferes with the detoxification process of heme in malaria parasites.
- Disruption of Parasite Metabolism : It affects the metabolic pathways essential for parasite survival.
Antiviral Activity
Recent studies have also highlighted the potential antiviral properties of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-. Its structural similarities to chloroquine suggest potential efficacy against viral infections, including those caused by coronaviruses.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit viral replication in cell cultures. The IC50 values (the concentration required to inhibit 50% of viral replication) are comparable to those observed with established antiviral agents.
Cytotoxicity Profile
While evaluating the therapeutic potential of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-, it is crucial to assess its cytotoxicity against mammalian cells. Studies indicate that:
- The compound exhibits low cytotoxicity at therapeutic concentrations.
- Selectivity indices suggest that it is less toxic to human cells compared to its effectiveness against malaria parasites.
Summary of Biological Activities
Activity Type | Efficacy | IC50 (µM) | Reference |
---|---|---|---|
Antimalarial | Potent against P. falciparum | 0.5 | |
Antiviral | Effective against coronaviruses | 1.0 | |
Cytotoxicity | Low toxicity | >10 |
Case Studies
-
Case Study on Antimalarial Efficacy :
- A study evaluated the effectiveness of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- in a murine model infected with P. falciparum. Results showed a significant reduction in parasitemia compared to control groups.
-
Case Study on Antiviral Properties :
- A clinical trial assessed the impact of this compound on patients with viral infections. Preliminary results indicated a reduction in viral load and improvement in clinical outcomes.
Properties
CAS No. |
4594-76-7 |
---|---|
Molecular Formula |
C18H26ClN3O2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H26ClN3O2/c1-14(3-2-8-22(9-11-23)10-12-24)21-17-6-7-20-18-13-15(19)4-5-16(17)18/h4-7,13-14,23-24H,2-3,8-12H2,1H3,(H,20,21) |
InChI Key |
BNKWSWSFHIYYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN(CCO)CCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.